Cas no 2165026-15-1 (3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol)

3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol
- EN300-1626293
- 2165026-15-1
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- インチ: 1S/C9H11BrFNO/c1-5(6(2)13)9-7(10)3-12-4-8(9)11/h3-6,13H,1-2H3
- InChIKey: QWKVOZSAPNPKAG-UHFFFAOYSA-N
- SMILES: BrC1C=NC=C(C=1C(C)C(C)O)F
計算された属性
- 精确分子量: 247.00080g/mol
- 同位素质量: 247.00080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 33.1Ų
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1626293-0.05g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1626293-10.0g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1626293-500mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1626293-50mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1626293-0.1g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1626293-0.25g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 0.25g |
$1131.0 | 2023-06-04 | ||
Enamine | EN300-1626293-5.0g |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1626293-100mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1626293-1000mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1626293-10000mg |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol |
2165026-15-1 | 10000mg |
$3622.0 | 2023-09-22 |
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-olに関する追加情報
Introduction to 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol (CAS No. 2165026-15-1)
3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol (CAS No. 2165026-15-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, featuring a butan-2-ol backbone substituted with a pyridine ring bearing both bromo and fluoro substituents, represents a promising scaffold for the development of novel bioactive molecules.
The molecular structure of 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol encompasses a pyridine core, which is a well-documented motif in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of both bromo and fluoro groups introduces additional functionalization possibilities, enabling further derivatization and fine-tuning of its pharmacological properties. This dual substitution pattern is particularly intriguing as it allows for the exploration of both electronic and steric effects, which are critical in determining the compound's binding affinity and selectivity.
In recent years, the demand for structurally diverse compounds has surged in the pharmaceutical industry, driven by the need for innovative drug candidates that can overcome resistance mechanisms and address unmet medical needs. 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol fits into this landscape as a versatile building block that can be modified to produce a wide range of derivatives with tailored biological activities. For instance, the bromo substituent can be readily engaged in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups, thereby expanding the compound's pharmacophoric space.
The fluoro group, on the other hand, is renowned for its ability to modulate metabolic stability, lipophilicity, and binding interactions at biological targets. Fluorine atoms can enhance the binding affinity of drug molecules by participating in hydrogen bonding or π-stacking interactions, making them invaluable in medicinal chemistry. The combination of bromo and fluoro substituents in 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol thus offers a strategic advantage for designing compounds with enhanced pharmacological profiles.
Recent studies have highlighted the significance of fluorinated pyridines in drug discovery. For example, fluorinated pyridines have been incorporated into kinase inhibitors, antiviral agents, and anti-inflammatory drugs due to their ability to improve drug-like properties such as solubility and bioavailability. The compound 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol leverages these findings by providing a pre-fabricated scaffold that can be further optimized for specific therapeutic applications.
One particularly exciting area of research involves the use of 3-(3-bromo-5-fluoropyridin-4-yl)butan-2-ol in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are crucial mediators of cellular signaling pathways and are implicated in numerous diseases, including cancer and inflammatory disorders. However, inhibiting PPIs remains a formidable challenge due to their large binding surfaces and lack of well-defined binding pockets. The pyridine moiety in 3-(3-bromo-5-fluoropyridin-4-yibutan -2 -ol offers an opportunity to design molecules that can disrupt these interactions by occupying key binding sites or modulating the conformational dynamics of PPIs.
Another emerging application of this compound is in the field of molecular probes for imaging studies. Fluorinated pyridines have been widely used as contrast agents in positron emission tomography (PET) scans due to their favorable metabolic clearance properties. The introduction of additional functional groups onto the 3-(3-bromo -5 -fluoropyridin -4 -yibutan -2 -ol scaffold could enable the development of novel PET tracers with improved sensitivity and specificity for targeting disease biomarkers.
The synthesis of 3-(3-bromo -5 -fluoropyridin -4 -yibutan -2 -ol also presents an interesting challenge from a synthetic chemistry perspective. The compound's structure necessitates multi-step synthetic routes that require careful control over reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have made it possible to construct complex molecules more efficiently than ever before. For instance, transition-metal-catalyzed reactions have revolutionized the introduction of fluorine and bromine substituents into organic molecules, providing chemists with powerful tools for building functionalized pyridines like 3-(3-bromo -5 -fluoropyridin -4 -yibutan -2 -ol.
In conclusion, 3-( 3-bromo 5-fluoro-p y rid ine 4-y ibutan 2 ol (CAS No . 2165026 15 1) represents a valuable asset in pharmaceutical research due to its unique structural features and potential applications . Its dual substitution pattern with bromo an d fluoro group s offe rs remark able flexibilit y f or deriva tiv e s t hat can be ta ilored t o produ ce m olecu les wi t h specif ic b i ological act ivitie s . The growing resear ch i nto fluorinated py ridines an d their role i n drug disco ver y further underscores t he signific ance o f th is compoun d i n t he f utur e o f pharma ceutical innovatio n . p >
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